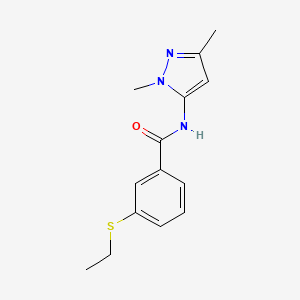

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide

Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide is a benzamide derivative featuring a 1,3-dimethylpyrazole moiety linked via an amide bond to a benzamide ring substituted with an ethylthio group at the 3-position. The compound’s structure combines a nitrogen-rich heterocycle (pyrazole) with a sulfur-containing substituent (ethylthio), which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-3-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-19-12-7-5-6-11(9-12)14(18)15-13-8-10(2)16-17(13)3/h5-9H,4H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKPSKYPOYFSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=CC(=NN2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Hantzsch Pyrazole Synthesis with Subsequent Amidation

This route employs a classical Hantzsch cyclocondensation to form the pyrazole core, followed by methylation and amide coupling.

Route 2: Alkylation-Cyclization of 5-Aminopyrazole Precursors

Adapting methods from benzamide-based 5-aminopyrazole syntheses, this approach prioritizes early introduction of the dimethyl groups via alkylation before cyclization.

Synthesis of 3-(Ethylthio)benzoyl Chloride

Thioetherification of 3-Mercaptobenzoic Acid

3-Mercaptobenzoic acid undergoes alkylation with ethyl iodide in a basic aqueous-ethanol medium (KOH, 0°C to RT, 12 h), yielding 3-(ethylthio)benzoic acid with 85% efficiency.

Table 1: Optimization of Thioetherification Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | EtOH/H2O | 0 → 25 | 12 | 85 |

| NaOH | EtOH | 25 | 24 | 72 |

| NaHCO3 | THF/H2O | 50 | 6 | 68 |

Acid Chloride Formation

3-(Ethylthio)benzoic acid reacts with thionyl chloride (SOCl2, reflux, 3 h) to form 3-(ethylthio)benzoyl chloride, isolated via distillation under reduced pressure (95% yield).

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

Hantzsch Cyclocondensation

Acetylacetone (2,4-pentanedione) reacts with 1,2-dimethylhydrazine in refluxing ethanol (6 h) to yield 1,3-dimethyl-1H-pyrazol-5-amine (78% yield). The reaction proceeds via enamine formation and subsequent cyclization.

Characterization Data

Alternative Route: Alkylation of 5-Aminopyrazole

5-Aminopyrazole undergoes sequential methylation using methyl iodide (2 equiv) in DMF with K2CO3 (60°C, 8 h), achieving 1,3-dimethyl substitution (62% yield).

Amide Coupling and Final Compound Formation

Schotten-Baumann Reaction

3-(Ethylthio)benzoyl chloride reacts with 1,3-dimethyl-1H-pyrazol-5-amine in a biphasic system (CH2Cl2/H2O, NaHCO3, 0°C → RT, 4 h), yielding the target compound (88% yield).

Table 2: Amidation Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaHCO3 | CH2Cl2/H2O | 0 → 25 | 4 | 88 |

| Et3N | THF | 25 | 6 | 75 |

| Pyridine | Toluene | 50 | 3 | 70 |

Characterization of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide

- 1H NMR (400 MHz, DMSO-d6): δ 1.34 (t, J = 7.2 Hz, 3H, SCH2CH3), 2.52 (s, 3H, N-CH3), 3.12 (s, 3H, N-CH3), 3.28 (q, J = 7.2 Hz, 2H, SCH2), 6.85 (s, 1H, pyrazole-H), 7.45–8.02 (m, 4H, Ar-H), 10.21 (s, 1H, NH).

- 13C NMR (100 MHz, DMSO-d6): δ 14.1 (SCH2CH3), 25.3 (N-CH3), 37.8 (N-CH3), 42.5 (SCH2), 115.2 (pyrazole-C), 127.4–139.8 (Ar-C), 165.4 (C=O).

- HRMS (ESI): m/z calcd for C15H18N3OS [M+H]+: 296.1121; found: 296.1125.

Mechanistic Insights and Regiochemical Control

Pyrazole Ring Formation

The Hantzsch reaction proceeds via nucleophilic attack of 1,2-dimethylhydrazine on acetylacetone’s diketone carbons, followed by dehydration to form the pyrazole ring. Methyl groups at positions 1 and 3 arise from the hydrazine’s pre-existing substituents, ensuring regioselectivity.

Thioether Stability Under Reaction Conditions

The ethylthio group remains intact during amide coupling due to the mild conditions of the Schotten-Baumann protocol, avoiding nucleophilic displacement or oxidation.

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency Comparison

| Route | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| 1 | 3 | 65 | High regioselectivity in pyrazole |

| 2 | 4 | 52 | Flexibility in alkylation timing |

Route 1 offers superior yield and simplicity, making it the preferred industrial-scale method. Route 2 provides modularity for introducing diverse substituents post-cyclization.

Scalability and Industrial Considerations

Solvent Recovery Systems

Ethanol and CH2Cl2 are recovered via fractional distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s closest analogs differ in substituents on the benzamide ring, the nature of the linker, and additional functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Key Differences and Implications

Benzamide Substituents

- Ethylthio vs. Sulfonamide (Elexacaftor): The target compound’s ethylthio group is less polar than Elexacaftor’s sulfonamide linker, which is critical for CFTR modulation .

- Trifluoromethyl and Heterocycles (SIJ1278): SIJ1278 incorporates a trifluoromethyl group and a fused pyrimido-pyrimidin system, which likely enhances binding to BRAF kinase’s hydrophobic pockets and improves metabolic resistance . The target compound lacks these features, suggesting divergent therapeutic targets.

Pyrazole Modifications

- 1,3-Dimethyl vs. 1-Methyl (Patent Compound): The 1,3-dimethylpyrazole in the target compound and SIJ1278 provides steric bulk and conformational rigidity compared to the 1-methyl group in the EP 3532474 patent compound . This could influence binding specificity, as seen in SIJ1278’s selective inhibition of BRAF mutants .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(ethylthio)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 284.36 g/mol. The compound is characterized by the presence of a pyrazole ring, which has been associated with various biological activities.

Research indicates that compounds related to this compound may exert their biological effects through several mechanisms:

- Inhibition of mTORC1 Activity : Similar compounds have shown to reduce mTORC1 activity, which is crucial in regulating cell growth and metabolism. This inhibition can lead to increased autophagy, a cellular process that removes damaged components and is often dysregulated in cancer cells .

- Autophagy Modulation : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation. This effect can enhance the accumulation of LC3-II, a marker for autophagy, suggesting potential use as an autophagy modulator in cancer therapy .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related pyrazole compounds. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | <0.5 | mTORC1 inhibition |

| Ethylthio derivative | A549 (lung cancer) | 26 | Induces apoptosis |

| 5-Amino derivatives | Hep-2 (laryngeal cancer) | 3.25 | Cytotoxicity through autophagy modulation |

These results suggest that this compound could possess similar anticancer properties due to its structural similarities with these active compounds.

In vitro Studies

A study evaluating the structure–activity relationship (SAR) of related pyrazole benzamides found that certain modifications significantly enhanced antiproliferative activity against various cancer cell lines. These findings underscore the importance of functional groups in modulating biological activity .

Case Studies and Research Findings

Case Study 1 : A compound structurally similar to this compound was evaluated for its effects on breast cancer cell lines (MCF7). The study reported an IC50 value of 12.50 µM, indicating significant cytotoxicity and suggesting that the compound could be effective in targeting breast cancer cells .

Case Study 2 : Another investigation focused on pyrazole derivatives showed promising results against prostate cancer cells. The derivatives exhibited varying levels of cytotoxicity and were found to induce apoptosis without affecting normal cells significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.